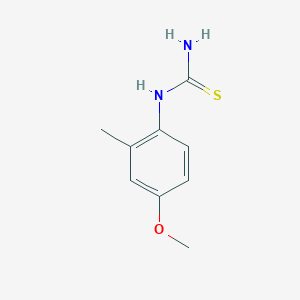
2-methyl-2-(2-methylpropyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-(2-methylpropyl)morpholine is a chemical compound belonging to the morpholine family. Morpholines are heterocyclic compounds containing both amine and ether functional groups. This particular compound is characterized by the presence of a methyl group and a 2-methylpropyl group attached to the morpholine ring, giving it unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(2-methylpropyl)morpholine typically involves the reaction of 2-methylpropylamine with formaldehyde and morpholine under controlled conditions. The reaction proceeds through a series of steps including coupling, cyclization, and reduction reactions. The use of catalysts such as transition metals can enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters. The use of high-purity starting materials and advanced purification techniques is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(2-methylpropyl)morpholine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized morpholine derivatives .
Scientific Research Applications
2-methyl-2-(2-methylpropyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-2-(2-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound of 2-methyl-2-(2-methylpropyl)morpholine, featuring a simpler structure without the methyl and 2-methylpropyl groups.
2,6-dimethylmorpholine: A similar compound with two methyl groups attached to the morpholine ring.
4-methylmorpholine: Another related compound with a single methyl group attached to the morpholine ring.
Uniqueness
This compound is unique due to the presence of both a methyl group and a 2-methylpropyl group, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1489786-91-5 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



